molecular formula C18H18N2O3S3 B2599203 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide CAS No. 923473-48-7

3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide

Cat. No.: B2599203
CAS No.: 923473-48-7
M. Wt: 406.53
InChI Key: WLJSTSHUVCYRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular properties . The molecular formula of the compound is C18H18N2O3S3 and it has a molecular weight of 406.53.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole core, a benzylsulfonyl group, and a methylthio group. The presence of these functional groups may contribute to the compound’s biological activity.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 406.53. Other physical and chemical properties such as melting point, solubility, etc., are not specified in the available literature.

Scientific Research Applications

Biological Activities and Therapeutic Potentials

  • Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives, including structures related to 3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide, have demonstrated moderate to significant antibacterial and antifungal activities. Some compounds within this category have been identified as excellent antitubercular molecules, showcasing their potential in combating Mycobacterium tuberculosis infections (Kumar, Prasad, & Chandrashekar, 2013).

  • Cytotoxic and Anticancer Activities : Certain thiazole derivatives structurally similar to this compound have displayed marked cytotoxic effects on various tumor cell lines, indicating their potential in cancer treatment. Some compounds have demonstrated selective cytotoxicity and NO-induction ability, which are desirable features for targeted cancer therapies (Zablotskaya et al., 2013), (Dawbaa et al., 2021).

  • Photodynamic Therapy : Compounds with a sulfonamide moiety, akin to this compound, have been investigated for their photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Anticonvulsant Agents : Derivatives containing a sulfonamide thiazole moiety have shown promise as anticonvulsant agents, with some synthesized compounds offering protection against picrotoxin-induced convulsion, highlighting their potential in treating seizures and other convulsive disorders (Farag et al., 2012).

Future Directions

Benzothiazole derivatives, including this compound, are a topic of ongoing research due to their potential biological activity. Future research may focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in biological systems .

Properties

IUPAC Name

3-benzylsulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-24-14-8-5-9-15-17(14)20-18(25-15)19-16(21)10-11-26(22,23)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJSTSHUVCYRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.